2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a macrocyclic molecule featuring two isoindole-1,3-dione moieties linked via a 15-membered crown ether-like ring system (1,4,10-trioxa-7,13-diazacyclopentadecane). The presence of dual isoindole-dione groups may enhance thermal stability and π-π stacking interactions, while the macrocycle could enable selective ion binding .
Properties
IUPAC Name |
2-[1-[13-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O9/c1-21(35-29(39)23-7-3-4-8-24(23)30(35)40)27(37)33-11-15-43-16-12-34(14-18-45-20-19-44-17-13-33)28(38)22(2)36-31(41)25-9-5-6-10-26(25)32(36)42/h3-10,21-22H,11-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDVGFXGJMUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCCN(CCOCCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach is the reaction of phthalic anhydride with an appropriate amine to form an isoindole derivative. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges: Linear isoindole-diones (e.g., 16, 17a–c) are synthesized via straightforward condensation or hydrazine reactions .
- Bioactivity Gaps : While plant-derived isoindole derivatives exhibit insecticidal properties (), the bioactivity of the target compound remains unexplored in the literature reviewed.
- Structural Analysis : SHELX software () is widely used for crystallographic refinement of small molecules, suggesting that the target compound’s structure, if synthesized, would likely be resolved using these tools.
Biological Activity
The compound 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological applications. This article explores the biological activity of this compound based on current research findings.
Structural Overview
The compound features several notable structural components:
- Isoindole moiety : Known for its role in various biological activities.
- Dioxo groups : Typically associated with enhanced reactivity and potential interactions with biological targets.
- Diazacyclopentadecan structure : This may contribute to its ability to cross biological membranes and interact with cellular components.
Antimicrobial Activity
Research indicates that compounds containing isoindole structures often exhibit antimicrobial properties. A related study synthesized various 1,3-dioxolane derivatives and assessed their antibacterial and antifungal activities. The results demonstrated significant antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| 1 | Not active | Not active |
| 2 | Active | 625 - 1250 against S. aureus |
| 4 | Active | 625 against E. faecalis |
| 6 | Active | Perfect against P. aeruginosa |
Cytotoxicity and Antitumor Activity
Another aspect of interest is the potential cytotoxicity of this compound. Isoindole derivatives have been studied for their antitumor properties. For instance, certain isoindole-imide compounds have shown promise in inhibiting tumor necrosis factor (TNF) production, which is crucial in inflammatory responses and cancer progression .
The proposed mechanisms of action for isoindole derivatives often involve:
- Inhibition of key enzymes : Such as those involved in cell proliferation.
- Modulation of cytokine production : Affecting inflammatory pathways that are pivotal in cancer and autoimmune diseases.
Study on Isoindole Derivatives
A study focused on the synthesis of isoindole derivatives reported significant findings regarding their biological activity. The synthesized compounds displayed varying degrees of antibacterial activity against multiple strains of bacteria. Notably, compounds with specific substituents exhibited enhanced activity profiles, suggesting that structural modifications can lead to improved efficacy .
Clinical Implications
The potential for these compounds to act as therapeutic agents is underscored by their ability to modulate immune responses and inhibit tumor growth. The exploration of these compounds in clinical settings could lead to novel treatments for infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
